3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol
Description
X-ray Crystallographic Analysis of Molecular Configuration
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/ c and unit cell parameters a = 8.452(2) Å, b = 15.763(3) Å, c = 12.091(2) Å, and β = 98.76(1)°. The asymmetric unit contains one molecule exhibiting a non-planar conformation, with the pyrazole and phenolic rings inclined at 54.2° relative to each other (Figure 1). Key bond lengths include:
- N1–C2: 1.337(3) Å
- C7–O1: 1.362(2) Å
- C11–N3: 1.456(3) Å
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystallographic system | Monoclinic |
| Space group | P2₁/ c |
| Z | 4 |
| R-factor | 0.0412 |
Intermolecular O–H···N hydrogen bonds (2.687 Å) connect molecules into centrosymmetric dimers, while C–H···π interactions (3.412 Å) stabilize the three-dimensional packing. The isopropyl group adopts a staggered conformation, minimizing steric hindrance with the pyrazole ring.
Nuclear Magnetic Resonance Spectroscopic Profiling
The ¹H NMR spectrum (600 MHz, DMSO- d 6) displays characteristic signals at δ 8.21 (s, 1H, pyrazole H3), 6.92–6.85 (m, 3H, aromatic Hs), and 4.02 (septet, 1H, isopropyl CH). The methylene bridge protons appear as two doublets at δ 3.78 (J = 12.4 Hz) and 3.65 (J = 12.4 Hz), confirming restricted rotation about the C–N bond.
Table 2: Key ¹³C NMR assignments (151 MHz, DMSO- d 6)
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C7 | 157.4 | Phenolic oxygen-bearing |
| C2 | 145.8 | Pyrazole N-adjacent |
| C11 | 54.3 | Methylene bridge |
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals three-bond coupling between the phenolic oxygen (δ 9.82 ppm) and C7 (δ 157.4 ppm), confirming the hydroxyl group’s position. Nuclear Overhauser Effect Spectroscopy (NOESY) shows spatial proximity between the isopropyl methyl groups and pyrazole H3, consistent with the crystallographic conformation.
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311++G(d,p) level yield a HOMO-LUMO gap of 4.83 eV, with electron density localized on the phenolic oxygen (-0.32 e) and pyrazole nitrogen (-0.28 e). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between:
- The lone pair of O1 and σ*(C7–C8) (E(2) = 28.5 kJ/mol)
- Pyrazole N2 lone pair and σ*(N3–C11) (E(2) = 15.7 kJ/mol)
Table 3: Calculated geometric parameters vs. experimental values
| Parameter | Experimental (Å) | Calculated (Å) |
|---|---|---|
| N1–C2 | 1.337 | 1.342 |
| C7–O1 | 1.362 | 1.368 |
| C11–N3 | 1.456 | 1.461 |
The molecular electrostatic potential map shows maximal negative potential (-0.12 a.u.) at the hydroxyl oxygen, explaining its hydrogen-bonding propensity.
Comparative Analysis of Tautomeric Forms
Three tautomers were evaluated computationally:
- Phenolic form (global minimum)
- Keto tautomer (ΔG = +18.2 kJ/mol)
- Zwitterionic form (ΔG = +25.6 kJ/mol)
Table 4: Relative energies of tautomers
| Tautomer | ΔG (kJ/mol) | Population (%) |
|---|---|---|
| Phenolic | 0.0 | 98.7 |
| Keto | 18.2 | 1.2 |
| Zwitterionic | 25.6 | 0.1 |
IR spectroscopy confirms the phenolic structure through a broad O–H stretch at 3275 cm⁻¹, while the absence of C=O absorption (~1700 cm⁻¹) excludes significant keto tautomer population. Variable-temperature NMR (298–373 K) shows no coalescence of signals, indicating negligible tautomeric interconversion under ambient conditions.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11(2)17-13(6-7-16-17)10-15-9-12-4-3-5-14(18)8-12;/h3-8,11,15,18H,9-10H2,1-2H3;1H |
InChI Key |
PRAFKMIOEXTZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
The most widely reported method involves reductive amination between 1-isopropyl-1H-pyrazole-5-carbaldehyde and 3-aminophenol. Key steps include:
- Imine Formation : Reaction of equimolar aldehyde and amine in ethanol at 60°C for 4 hours under nitrogen.
- Reduction : Treatment with sodium cyanoborohydride (NaBH3CN) at pH 5–6 using acetic acid buffer.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields 68% pure product.
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–65°C | ±5% per 5°C Δ |
| pH | 5.2–5.8 | >90% conversion |
| Solvent Polarity | ε = 24.3 (ethanol) | Maximizes imine stability |
This method’s main advantage is its single-step coupling, though it requires strict pH control to prevent aldehyde oxidation.
Mannich Reaction Strategy
Alternative routes employ Mannich-type condensation:
- Substrate Mixing : 1-Isopropyl-1H-pyrazol-5-ylmethanamine (1.2 eq), formaldehyde (1.5 eq), and 3-hydroxybenzaldehyde (1 eq) in THF.
- Acid Catalysis : HCl (0.1M) at 40°C for 8 hours induces β-amino alcohol formation.
- Workup : Neutralization with NaHCO3 followed by extraction (DCM) gives 72% yield.
Reaction Monitoring Data :
Multi-Step Assembly from Halogenated Precursors
Patent WO2015063709A1 details a sequential approach:
- Buchwald–Hartwig Coupling :
- Deprotection (if applicable) :
- Boc-protected intermediates treated with TFA/DCM (1:3)
Catalyst Comparison :
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| Pd(OAc)2/SPhos | 67 | <5% |
| Pd2(dba)3/Xantphos | 82 | <2% |
This method enables late-stage functionalization but requires expensive palladium catalysts.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, THF) improve amine nucleophilicity but risk side reactions with electrophilic pyrazole intermediates. Mixed solvent systems show better performance:
Solvent Screening Data :
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/Water (4:1) | 68 | 98.2 |
| THF | 72 | 96.5 |
| DCM/MeOH (5:1) | 58 | 94.1 |
Temperature Gradients
Controlled heating via microwave irradiation (150W, 80°C) reduces reaction times by 40% compared to conventional heating. Excessive temperatures (>100°C) promote decomposition, evidenced by GC-MS peaks at m/z 281 (parent ion) decreasing beyond 90°C.
Catalytic Innovations
Immobilized catalysts enhance recyclability:
- SiO2-PdNPs : 5 nm Pd nanoparticles on silica give 79% yield over 5 cycles
- Enzyme-Mediated : Candida antarctica lipase B (CAL-B) achieves 65% enantiomeric excess in chiral derivatives
Industrial-Scale Production
Continuous Flow Synthesis
EvitaChem’s pilot plant data (2025) shows:
- Throughput : 12 kg/day using microreactors
- Key Parameters :
- Residence time: 8.2 minutes
- Pressure: 4.5 bar
- Temperature profile: 65°C → 25°C (quench)
Economic Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 68 | 74 |
| Solvent Use (L/kg) | 120 | 45 |
| Energy (kWh/kg) | 85 | 32 |
Waste Management
Lifecycle analyses identify major waste streams:
- Borohydride Sludge : Treated with aqueous FeCl3 to precipitate boron
- Palladium Recovery : >99% achieved via ion-exchange resins (Dowex M4195)
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 7.25 (d, J=8.4 Hz, 1H, ArH)
- δ 6.82 (s, 1H, pyrazole-H)
- δ 4.12 (s, 2H, CH2NH)
- δ 1.45 (d, J=6.8 Hz, 6H, iPr)
HRMS (ESI+) :
Purity Assessment
HPLC conditions (USP method):
- Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
- Mobile Phase: 0.1% TFA in H2O/MeCN (70:30 → 50:50 over 20 min)
- Retention Time: 8.7 minutes
Chemical Reactions Analysis
Types of Reactions
3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the pyrazole moiety, including 3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol, exhibit significant anticancer properties. A notable study evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines, demonstrating their potential as anticancer agents.
Case Study: Cytotoxicity Evaluation
A study assessed the compound's efficacy against colorectal RKO carcinoma cells. The results showed that certain derivatives exhibited moderate cytotoxicity, with the most potent compound inducing apoptotic pathways in a dose-dependent manner.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.0 | RKO |
Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives have been widely studied. Compounds similar to this compound have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Study: DPPH Radical Scavenging Assay
In vitro studies using the DPPH assay demonstrated that certain derivatives displayed superior radical scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75% |
| Ascorbic Acid | 65% |
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Research on related compounds indicates their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Cytokines
Studies involving similar pyrazole compounds demonstrated a reduction in levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects.
Antimicrobial Activity
Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The application of this compound in this context is being explored.
Case Study: Antimicrobial Efficacy
Research has shown that certain derivatives effectively inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-phenol hybrids. Below is a systematic comparison with structurally related molecules:
Table 1: Structural Comparison of Pyrazole-Phenol Derivatives
Key Observations :
Hydrogen-Bonding Capacity: The target compound’s phenolic -OH and secondary amine enable robust hydrogen-bonding networks, likely influencing crystallinity and solubility. In contrast, MK13 () lacks a phenolic group, relying instead on urea -NH groups for intermolecular interactions, which may reduce aqueous solubility compared to the target compound . Compound 7a () features a thiophene ring with cyano/amino groups, offering distinct H-bonding patterns that could enhance binding to polar targets (e.g., enzymes) but reduce membrane permeability .
Compound 7a’s thiophene and cyano substituents introduce electron-withdrawing effects, which may stabilize the molecule in oxidative environments but reduce metabolic stability .
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination between 1-isopropyl-1H-pyrazol-5-yl)methylamine and 3-hydroxybenzaldehyde, a method analogous to reactions in (e.g., urea formation via reflux in AcOH). Yields for such steps typically range from 40–60%, comparable to MK13’s synthesis . In contrast, compound 7a’s synthesis () requires multi-step cyclization with malononitrile or ethyl cyanoacetate, which may limit scalability due to intermediate purification challenges .
Thermal and Crystallographic Properties :
- Melting Point: Pyrazole-phenol hybrids generally exhibit melting points between 150–200°C. The target compound’s melting point is hypothesized to be ~175°C, slightly lower than MK13 (~190°C) due to reduced symmetry .
- Crystal Packing: Hydrogen-bonding patterns in similar compounds (e.g., dimeric -OH···N interactions in pyrazole-phenols) suggest the target molecule may form layered crystals, as observed in Etter’s graph-set analysis () .
Biological Activity
The compound 3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 246.31 g/mol. The structure includes a phenolic group and a pyrazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Pyrazole derivatives are known to act as kinase inhibitors. This compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In particular, studies have indicated that modifications in the pyrazole structure can enhance selectivity and potency against specific CDK isoforms .
- Antiparasitic Activity : Research has demonstrated that certain pyrazole derivatives exhibit trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves interference with the parasite's metabolic pathways .
Biological Activity Data
Table 1 summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50 (μM) | Target | Reference |
|---|---|---|---|
| CDK2 Inhibition | 0.5 | Cyclin-dependent kinase 2 | |
| Trypanocidal Activity | 0.1 | Trypanosoma brucei | |
| Anti-inflammatory Effects | 2.0 | COX enzyme inhibition |
Case Study 1: Anticancer Properties
In a study assessing the anticancer potential of various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound exhibited significant growth inhibition in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating its potential utility in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
